molecular formula C8H12BrN5 B14318500 N,N,N-Trimethyl-7H-purin-6-aminium bromide CAS No. 113270-44-3

N,N,N-Trimethyl-7H-purin-6-aminium bromide

Cat. No.: B14318500
CAS No.: 113270-44-3
M. Wt: 258.12 g/mol
InChI Key: JDRGOCAWLKIXEO-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-7H-purin-6-aminium bromide is a chemical compound with the molecular formula C8H12N5Br It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-7H-purin-6-aminium bromide typically involves the methylation of purine derivatives. One common method is the reaction of 7H-purin-6-amine with methylating agents such as methyl iodide or methyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-7H-purin-6-aminium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different purine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropurine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a suitable nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield purine N-oxides, while reduction can produce dihydropurine derivatives.

Scientific Research Applications

N,N,N-Trimethyl-7H-purin-6-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various purine derivatives, which are important in the study of nucleic acids and their functions.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-7H-purin-6-aminium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N,9-Trimethyladenine: A similar compound with a different substitution pattern on the purine ring.

    6-Bromo-N,N,N-trimethylhexan-1-aminium bromide: Another bromide derivative with a different alkyl chain length.

Uniqueness

N,N,N-Trimethyl-7H-purin-6-aminium bromide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the study of nucleic acids and their interactions.

Properties

CAS No.

113270-44-3

Molecular Formula

C8H12BrN5

Molecular Weight

258.12 g/mol

IUPAC Name

trimethyl(7H-purin-6-yl)azanium;bromide

InChI

InChI=1S/C8H12N5.BrH/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8;/h4-5H,1-3H3,(H,9,10,11,12);1H/q+1;/p-1

InChI Key

JDRGOCAWLKIXEO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=NC=NC2=C1NC=N2.[Br-]

Origin of Product

United States

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